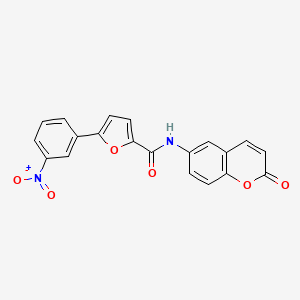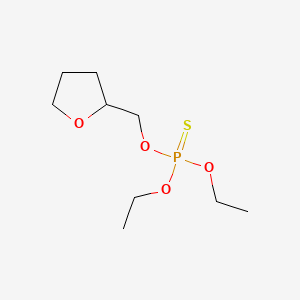
Phosphorothioic acid, O,O-diethyl O-tetrahydrofurfuryl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O,O-diethyl O-tetrahydrofurfuryl ester: is an organophosphorus compound. It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by its unique structure, which includes a phosphorothioate group bonded to diethyl and tetrahydrofurfuryl ester groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phosphorothioic acid, O,O-diethyl O-tetrahydrofurfuryl ester typically involves the reaction of phosphorothioic acid derivatives with diethyl and tetrahydrofurfuryl alcohols. The reaction is usually carried out under controlled conditions, often in the presence of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to ensure the final product’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Phosphorothioic acid, O,O-diethyl O-tetrahydrofurfuryl ester can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: This compound can also be reduced, typically affecting the phosphorothioate group.
Substitution: Substitution reactions can occur, where one of the ester groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, nucleophiles.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced phosphorothioate derivatives.
Substitution Products: Various substituted phosphorothioate esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: Phosphorothioic acid, O,O-diethyl O-tetrahydrofurfuryl ester is used as a reagent in organic synthesis. It is involved in the preparation of other organophosphorus compounds and serves as an intermediate in various chemical reactions.
Biology and Medicine: In biological research, this compound is studied for its potential effects on enzymes and cellular processes. It may be used in the development of pharmaceuticals and as a tool to understand biochemical pathways.
Industry: In the agricultural industry, this compound is used as a pesticide or insecticide. Its effectiveness in controlling pests makes it valuable for crop protection.
Wirkmechanismus
The mechanism of action of phosphorothioic acid, O,O-diethyl O-tetrahydrofurfuryl ester involves its interaction with biological molecules. The compound can inhibit certain enzymes by binding to their active sites, disrupting normal biochemical processes. This inhibition can lead to the compound’s pesticidal effects, as it interferes with the nervous system of insects.
Vergleich Mit ähnlichen Verbindungen
- Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester
- Phosphorodithioic acid, O,O-diethyl ester
- Phosphorothioic acid, O,O-diethyl ester, O-ester with 6-hydroxy-2-phenyl-3(2H)pyridazinone
Comparison: Phosphorothioic acid, O,O-diethyl O-tetrahydrofurfuryl ester is unique due to its tetrahydrofurfuryl ester group, which imparts specific chemical properties and reactivity. Compared to other similar compounds, it may exhibit different levels of stability, reactivity, and biological activity, making it suitable for specific applications in agriculture and research.
Eigenschaften
CAS-Nummer |
3513-92-6 |
|---|---|
Molekularformel |
C9H19O4PS |
Molekulargewicht |
254.29 g/mol |
IUPAC-Name |
diethoxy-(oxolan-2-ylmethoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H19O4PS/c1-3-11-14(15,12-4-2)13-8-9-6-5-7-10-9/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
KZAOCXFBXMOEKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(OCC)OCC1CCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14158877.png)

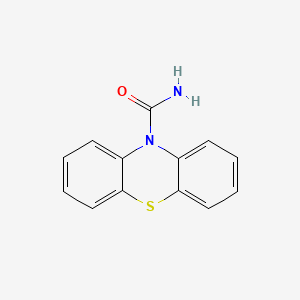

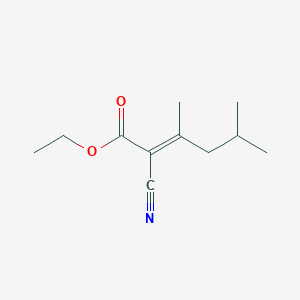

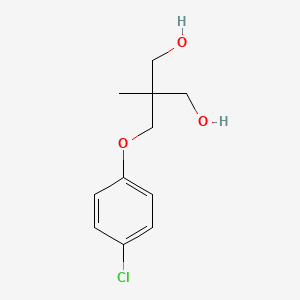
![N-(3-ethoxypropyl)-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B14158927.png)
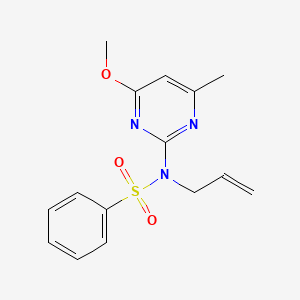
![4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol](/img/structure/B14158945.png)

![N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14158956.png)
![(2Z)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14158963.png)
